- Metal-Catalyzed Organic Reactions by Resonant Acoustic MixingAngewandte Chemie, 2022, 61(13),,
Cas no 94-20-2 (Chlorpropamide)

Chlorpropamide structure
상품 이름:Chlorpropamide
CAS 번호:94-20-2
MF:C10H13ClN2O3S
메가와트:276.739820241928
MDL:MFCD00079004
CID:34735
PubChem ID:87566242
Chlorpropamide 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Chloro-N-(propylcarbamoyl)benzenesulfonamide
- 1-(4-chlorobenzenesulphonyl)-3-propylurea
- 1-(4-Chlorophenylsulfonyl)-3-propylurea
- Chlorpropamide
- 1-(4-chlorophenyl)sulfonyl-3-propylurea
- Chlorpropamide BP
- Diabinese
- Glucamide
- USP
- Chloropropamide
- Chlorpropamid
- Diabenese
- Meldian
- Diabetoral
- Chlorodiabina
- Diabeneza
- Chloronase
- Diabaril
- Adiaben
- Melitase
- Insulase
- Dynalase
- Catanil
- Diabenal
- Diabechlor
- Millinese
- Mellinese
- Glisema
- Oradian
- Asucrol
- Diabet-Pages
- Diamel Ex
- Clorpropamide
- Clorpropamid
- Diabexan
- Prodiaben
- Chlorpropamidum
- Clorpropamida
- Bioglumin
- 1-(p-Chlorobenzenesulfonyl)-3-propylurea
- 1-Propyl-3
- 4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide (ACI)
- Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl- (8CI)
- 1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea
- 1-(4-Chlorophenyl)sulfonyl-3-propyl-urea
- 1-(p-Chlorophenylsulfonyl)-3-propylurea
- 1-Propyl-3-(p-chlorobenzenesulfonyl)urea
- MeSH ID: D002747
- N-(4-Chlorophenylsulfonyl)-N′-propylurea
- N-(p-Chlorobenzenesulfonyl)-N′-propylurea
- N-Propyl-N′-(p-chlorobenzenesulfonyl)urea
- N-Propyl-N′-p-chlorphenylsulfonylcarbamide
- NSC 44634
- NSC 626720
- P 607
- Pamidin
- Stabinol
- U 9818
- NCI-C01752
- Diabinase
- Prestwick1_000323
- chlorpropamide, delta-form
- SCHEMBL23947
- KBio1_000513
- 1-p-Chlorophenyl-3-(propylsulfonyl)urea
- CHEBI:3650
- HMS2096A07
- NCGC00021451-03
- MRF-0000539
- N-Propyl-N'-(p-chlorobenzenesulfonyl)urea
- CHLORPROPAMIDE [INN]
- KBioSS_002274
- HMS1920M05
- Spectrum4_000284
- DA-72183
- WLN: GR DSWMVM3
- NCGC00021451-04
- WTM2C3IL2X
- NCGC00258942-01
- NSC-626720
- KBioGR_002273
- CCRIS 155
- SDCCGSBI-0050217.P005
- CHLORPROPAMIDE [VANDF]
- SPBio_000018
- NSC756690
- Lopac0_000229
- NCGC00015216-03
- C 1290
- KBio3_002753
- D00271
- Tox21_110102
- BRD-K97746869-001-05-6
- 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide
- EN300-7388134
- BRD-K97746869-001-15-5
- Spectrum3_000347
- IDI1_000513
- NCGC00015216-17
- 1-Chloro-4-(([(propylamino)carbonyl]amino)sulfonyl)benzene #
- CS-4917
- CHLORPROPAMIDE [HSDB]
- NSC813219
- SR-01000000060-2
- chlorpropamide, alpha-form
- Chlorpropamide, United States Pharmacopeia (USP) Reference Standard
- HMS2233L19
- NSC626720
- 1-[(4-chlorobenzene)sulfonyl]-3-propylurea
- KBio2_004841
- SPECTRUM1500185
- 94-20-2
- chlorpropamide, epsilon-form
- NCGC00015216-11
- Urea, 1-[(p-chlorophenyl)sulfonyl]-3-propyl-
- NCGC00015216-08
- Urea, 1-((p-chloropenyl)sulfonyl)-3-propyl-
- DTXCID30322
- CHLORPROPAMIDE [EP IMPURITY]
- Urea, 1-((p-chlorophenyl)sulfonyl)-3-propyl-
- AKOS001482739
- AB00051944_16
- SMR000058364
- DB00672
- P-607
- Chlorpropamide, analytical standard, >=97%
- MFCD00079004
- HMS2091E08
- NCGC00021451-08
- UNII-WTM2C3IL2X
- Spectrum_000144
- CHLORPROPAMIDE [JAN]
- NSC-756690
- MLS001148665
- s4166
- AC8695
- CHLORPROPAMIDE [USP MONOGRAPH]
- Chlorpropamide [USP:INN:BAN:JAN]
- EINECS 202-314-5
- Chlorporpamide
- KBioGR_000808
- HMS3652L03
- 1-((p-Chlorophenyl)sulfonyl)-3-propylurea
- NCGC00015216-13
- Chlorpropamidum [INN-Latin]
- 1-(4-chlorobenzenesulfonyl)-3-propylurea
- NCGC00021451-06
- CHEMBL498
- Benzenesulfonamide, 4-chloro-N-[(propylamino)carbonyl]-
- Diabinese (TN)
- NCGC00021451-05
- 4-chloro-N-((propylaminocarbonyl)benzenesulfonamide
- Tox21_302789
- Tox21_110102_1
- CCG-38905
- Chlorpropamide, Pharmaceutical Secondary Standard; Certified Reference Material
- BSPBio_002013
- MLS000028395
- LP00229
- 4-Chloro-4-((propylamino)carbonyl)benzenesulfonamide
- N-Propyl-N'-p-chlorphenylsulfonylcarbamide
- Prestwick2_000323
- KBio2_007409
- BRD-K97746869-001-26-2
- 1-(p-Chlorobenzensulfonyl)-3-propylurea
- CHLORPROPAMIDE [MI]
- HMS3713A07
- HSDB 2051
- NINDS_000513
- 4-Chloro-N-((propylamino)carbonyl)benzenesulfonamide
- NCGC00015216-09
- 4-Chloro-N-[(propylamino)-carbonyl]benzenesulfonamide
- HMS3373D09
- NSC-813219
- N-(p-Chlorobenzenesulfonyl)-N'-propylurea
- CHLORPROPAMIDE [MART.]
- NSC-44634
- CHLORPROPAMIDE [ORANGE BOOK]
- NCGC00260914-01
- Prestwick_684
- HY-B1429
- HMS1569A07
- chlorpropamide, epsilon`-form
- HMS3260N19
- KBio3_001233
- NCGC00256414-01
- NCGC00015216-12
- CAS-94-20-2
- Q1075324
- Urea, 1-propyl-3-(p-chloro-benzenesulfonyl)-
- BDBM50344965
- KBio2_005760
- NSC44634
- KBioSS_000624
- Opera_ID_359
- Prestwick3_000323
- AB00051944
- Tox21_500229
- SR-01000000060-4
- SR-01000000060
- cMAP_000007
- C1220
- KBio2_002273
- DivK1c_000513
- STK857458
- GTPL6801
- U-9818
- BSPBio_000325
- N-(4-Chlorophenylsulfonyl)-N'-propylurea
- NCGC00015216-23
- Insogen
- BCP09162
- SPBio_002246
- Prestwick0_000323
- SW196839-3
- Clorpropamida [INN-Spanish]
- n-Propyl-N'-p-chlorophenylsulfonylcarbamide
- CHLORPROPAMIDE [WHO-DD]
- SR-01000000060-6
- HMS3259A17
- NCGC00015216-10
- CHLORPROPAMIDE (USP MONOGRAPH)
- NCGC00015216-07
- U-3818
- CHLORPROPAMIDE (EP IMPURITY)
- NC00503
- CHLORPROPAMIDE (MART.)
- NCGC00015216-02
- KS-5316
- AB00051944_17
- Z276509110
- SBI-0050217.P004
- Spectrum5_000719
- KBio2_003192
- HMS3428C03
- NCGC00015216-01
- Clorpropamide [DCIT]
- Chlorpropamide, European Pharmacopoeia (EP) Reference Standard
- Tox21_201391
- SY052508
- W-100205
- BRN 2218363
- DTXSID9020322
- NS00005378
- NCGC00015216-18
- NCGC00021451-07
- NCGC00015216-04
- 4-chloro-n-(propylaminocarbonyl)benzenesulfonamide
- CHLORPROPAMIDE [USP-RS]
- HMS501J15
- Chlorpropamide (JP18/USP/INN)
- KBio2_000624
- Benzenesulfonamide, 4-chloro-N-((propylamino)carbonyl)-
- BPBio1_000359
- NCGC00015216-06
- Lopac-C-1290
- CHLORPROPAMIDE (USP-RS)
- NCGC00015216-05
- Pharmakon1600-01500185
- Spectrum2_000089
- EU-0100229
- Clorpropamide [Italian]
- NCGC00015216-14
- BRD-K97746869-001-27-0
-
- MDL: MFCD00079004
- 인치: 1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
- InChIKey: RKWGIWYCVPQPMF-UHFFFAOYSA-N
- 미소: O=C(NS(C1C=CC(Cl)=CC=1)(=O)=O)NCCC
계산된 속성
- 정밀분자량: 276.03400
- 동위원소 질량: 276.034
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 4
- 복잡도: 345
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 토폴로지 분자 극성 표면적: 83.6
- 소수점 매개변수 계산 참조값(XlogP): 2.3
실험적 성질
- 색과 성상: 백색 결정 가루, 무취무취.
- 밀도: 1.3046 (rough estimate)
- 융해점: 127.0 to 131.0 deg-C
- 비등점: 302°C (rough estimate)
- 굴절률: 1.6300 (estimate)
- 수용성: Soluble in ethanol (1:12), acetone (1:5), chloroform (1:9) and solutions of alkali hydroxides. Does not mix well with water.
- 안정성: Stable. Combustible.
- PSA: 83.65000
- LogP: 3.60050
- 용해성: 클로로포름과 아세톤에 쉽게 녹고, 에틸에테르와 벤젠에 약간 녹는다??? of 2.2mg/ml in pH 6 water, and insoluble in ph7.3 water.
- 머크: 2186
Chlorpropamide 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H303
- 경고성 성명: P280
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 20/21/22-40
- 보안 지침: S22-S36
- RTECS 번호:YS6650000
-
위험물 표지:
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 위험 용어:R20/21/22
- 독성:LD50 i.p. in rats: 580 mg/kg (Goldenthal)
Chlorpropamide 세관 데이터
- 세관 번호:2935009090
- 세관 데이터:
?? ?? ??:
2935009090개요:
2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%
Chlorpropamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Biosynth | FC20409-250 g |
Chlorpropamide |
94-20-2 | 250g |
$298.57 | 2023-01-04 | ||
Enamine | EN300-7388134-0.25g |
1-(4-chlorobenzenesulfonyl)-3-propylurea |
94-20-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0490-1 mL * 10 mM (in DMSO) |
Chlorpropamide |
94-20-2 | 99.01% | 1 mL * 10 mM (in DMSO) |
¥434.00 | 2022-04-26 | |
Enamine | EN300-7388134-10.0g |
1-(4-chlorobenzenesulfonyl)-3-propylurea |
94-20-2 | 95.0% | 10.0g |
$22.0 | 2025-03-21 | |
ChemScence | CS-4917-500mg |
Chlorpropamide |
94-20-2 | 99.58% | 500mg |
$50.0 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C129531-25g |
Chlorpropamide |
94-20-2 | ≥99% | 25g |
¥161.90 | 2023-09-03 | |
TRC | C424800-100g |
Chlorpropamide |
94-20-2 | 100g |
$334.00 | 2023-05-18 | ||
Enamine | EN300-7388134-0.05g |
1-(4-chlorobenzenesulfonyl)-3-propylurea |
94-20-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-7388134-0.1g |
1-(4-chlorobenzenesulfonyl)-3-propylurea |
94-20-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1126009-200MG |
94-20-2 | 200MG |
¥4457.19 | 2023-01-05 |
Chlorpropamide 합성 방법
합성회로 1
합성회로 2
합성회로 3
반응 조건
참조
- Reaction with 1-benzotriazolecarboxylic acid chloride V. Synthesis of sulfonylureas and related compoundsCroatica Chemica Acta, 1979, 52(1), 47-9,
합성회로 4
합성회로 5
반응 조건
참조
- Synthesis of sulfonylurea derivatives including oral diabetes remedies by the selenium-catalyzed carbonylation using carbon monoxide with sulfurKagaku to Kogyo (Osaka), 1999, 73(5), 246-249,
합성회로 6
합성회로 7
반응 조건
참조
- Preparation of HSF1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
합성회로 8
합성회로 9
반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Chloroform , Acetonitrile ; 2 min, 80 °C
참조
- Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs: Gliclazide, Chlorpropamide, and TolbutamideSynthesis, 2022, 54(5), 1365-1374,
합성회로 10
반응 조건
참조
- Preparation of N-(p-chlorobenzenesulfonyl)-N'-propylurea [chlorpropamide], Poland, , ,
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 4 h, reflux
참조
- A facile synthesis of sulfonylureas via water assisted preparation of carbamatesOrganic & Biomolecular Chemistry, 2017, 15(23), 4992-4999,
합성회로 14
반응 조건
참조
- Synthesis of chloropropamide, a drug for treatment of diabetes mellitusTap Chi Duoc Hoc, 2002, (9), 18-20,
합성회로 15
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Chlorobenzene ; rt → 15 °C
1.2 20 min, rt; 1 h, 90 - 95 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min
1.2 20 min, rt; 1 h, 90 - 95 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min
참조
- New synthesis method for chlorpropamidTap Chi Duoc Hoc, 2002, (12), 12-14,
합성회로 16
반응 조건
참조
- Synthesis of sulfonylurea derivatives used as oral antidiabetics by the selenium-assisted carbonylation using carbon monoxide with sulfurSynthetic Communications, 2000, 30(17), 3081-3089,
합성회로 17
반응 조건
참조
- Synthesis, characterization, electrochemical and in vivo pharmacological studies of 1-(4-chlorobenzenesulfonyl)-3-propylurea [chlorpropamide] with some essential metalsJournal of Analytical Chemistry (Translation of Zhurnal Analiticheskoi Khimii), 1996, 51(1), 56-8,
합성회로 18
합성회로 19
합성회로 20
Chlorpropamide Raw materials
- N-Propyl-1H-benzotriazole-1-carboxamide
- 4-chlorobenzene-1-sulfonamide
- Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester
- 4-Chlorobenzenesulfonyl Urea
- Carbamic acid,N-propyl-, phenyl ester
- Chlorpropamide
-
Chlorpropamide Preparation Products
Chlorpropamide 관련 문헌
-
Tatiana N. Drebushchak,Anna A. Ogienko,Elena V. Boldyreva CrystEngComm 2011 13 4405
-
Dinesh Kumar Tanwar,Anjali Ratan,Manjinder Singh Gill Org. Biomol. Chem. 2017 15 4992
-
B. A. Zakharov,Y. V. Seryotkin,N. A. Tumanov,D. Paliwoda,M. Hanfland,A. V. Kurnosov,E. V. Boldyreva RSC Adv. 2016 6 92629
-
Bernard Van Eerdenbrugh,Lynne S. Taylor CrystEngComm 2011 13 6171
-
T. N. Drebushchak,V. A. Drebushchak,N. A. Pankrushina,E. V. Boldyreva CrystEngComm 2016 18 5736
추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
